4-(2,4-Dibromophenoxy)phenol

Description

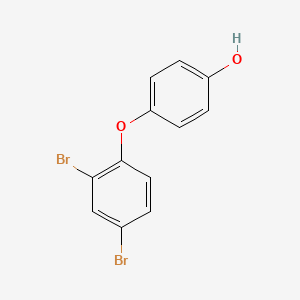

Structure

2D Structure

3D Structure

Properties

CAS No. |

65696-64-2 |

|---|---|

Molecular Formula |

C12H8Br2O2 |

Molecular Weight |

344.00 g/mol |

IUPAC Name |

4-(2,4-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H8Br2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H |

InChI Key |

BIDIJHBVALRKJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Occurrence and Biogeochemical Origins of 4 2,4 Dibromophenoxy Phenol and Analogs

Natural Production in Marine Organisms

Marine sponges, particularly those from the order Dictyoceratida and the family Dysideidae, are prolific producers of a diverse array of polybrominated diphenyl ethers (PBDEs). nih.govnaturalis.nl The compound 4-(2,4-Dibromophenoxy)phenol and its structural analogs have been frequently isolated from various sponge species.

Initial discoveries in the 1980s identified a range of PBDEs from sponges of the Dysidea genus. mdpi.comresearchgate.net Subsequent research has consistently isolated these compounds from Dysidea species collected from different geographical locations, including Australia, Micronesia, and Fiji. naturalis.nl For instance, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol was isolated from Dysidea herbacea. nio.res.inmdpi.com

Other sponge genera have also been identified as sources of these compounds. Sponges of the genus Lamellodysidea, such as Lamellodysidea herbacea, are known to contain a variety of oxygenated polyhalogenated diphenyl ethers (O-PHDEs). researchgate.netnih.govmdpi.comnih.govjapsonline.com Similarly, the marine sponge Lendenfeldia chondrodes has yielded several known and new PBDEs. naturalis.nl

The table below summarizes the isolation of this compound and related compounds from various marine sponges.

| Marine Sponge Species | Isolated Compound(s) | Reference(s) |

| Dysidea species | Polybrominated diphenyl ethers | mdpi.comresearchgate.net |

| Dysidea herbacea | 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | nio.res.in |

| Lamellodysidea herbacea | Oxygenated polyhalogenated diphenyl ethers | researchgate.netnih.govmdpi.comnih.govjapsonline.com |

| Lendenfeldia chondrodes | Polybrominated diphenyl ethers | naturalis.nl |

| Phyllospongia dendyi | Polybrominated diphenyl ethers | nio.res.in |

While initially isolated from sponges, compelling evidence indicates that the actual producers of this compound and other PBDEs are symbiotic microorganisms residing within the sponge tissue. nih.gov Sponges are complex holobionts, hosting a dense and diverse community of microbes, including cyanobacteria and bacteria, which can constitute a significant portion of the sponge's biomass. mdpi.com

Research has demonstrated that symbiotic cyanobacteria, particularly Oscillatoria spongeliae, found in the mesohyl of sponges like Dysidea herbacea, are the true biosynthetic source of these compounds. naturalis.nlmdpi.com This was confirmed by showing that the PBDEs were not produced by the sponge itself but by its cyanobacterial symbionts. mdpi.commdpi.com Metagenomic analysis of sponge-associated cyanobacterial endosymbionts led to the discovery of the biosynthetic gene clusters responsible for PBDE production. nih.gov

Furthermore, marine bacteria, such as those of the genus Pseudoalteromonas, have been identified as producers of PBDEs. researchgate.netrsc.org The identification of the "brominated marine pyrroles/phenols" (bmp) biosynthetic gene locus in these bacteria provided definitive proof of their role in producing these polybrominated aromatic compounds. mdpi.comnih.gov

In addition to sponges and their symbionts, this compound and its analogs have also been detected in marine algae. escholarship.org For example, a tribrominated diphenyl ether, corallinaether, was isolated from the red alga Crutose coralline. nio.res.in Red algae are considered a major natural source of marine bromophenols. csic.es The presence of these compounds in algae suggests a broader distribution and potential for transfer through the marine food web. csic.es

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound and related compounds is a multi-step enzymatic process primarily elucidated through the study of the bmp gene cluster in marine bacteria. mdpi.comnih.gov This pathway involves a series of specialized enzymes that catalyze halogenation and coupling reactions.

The initial precursor for the phenolic rings is chorismate, which is converted to 4-hydroxybenzoic acid (4-HBA) by the enzyme chorismate lyase (Bmp6). mdpi.comnih.gov

The subsequent bromination of the phenolic precursor is carried out by flavin-dependent halogenases. The enzyme Bmp5, a unique flavin-dependent halogenase, catalyzes the decarboxylative bromination of 4-HBA to produce 2,4-dibromophenol (B41371). mdpi.comnih.govsci-hub.se Unlike many other halogenases, Bmp5 does not require a separate flavin reductase. mdpi.comsci-hub.se Another flavin-dependent halogenase, Bmp2, is involved in the tribromination of a proline-derived pyrrole (B145914) moiety, demonstrating the modularity of this biosynthetic pathway for creating different classes of brominated compounds. mdpi.comsci-hub.seresearchgate.net

The final and crucial step in the formation of the diphenyl ether bond is catalyzed by a cytochrome P450 enzyme, Bmp7. nih.govnih.gov This enzyme facilitates the oxidative coupling of two bromophenol molecules. mdpi.comnih.gov For instance, Bmp7 can dimerize two molecules of 2,4-dibromophenol to generate a variety of products, including this compound and its isomers through different coupling positions (ortho- or para- to the hydroxyl group). nih.govresearchgate.net The versatility of Bmp7 allows for the generation of a diverse suite of polybrominated biphenyls and diphenyl ethers from various brominated phenolic substrates. mdpi.comnih.gov

The table below outlines the key enzymes in the biosynthetic pathway and their respective functions.

| Enzyme | Enzyme Class | Function | Reference(s) |

| Bmp6 | Chorismate Lyase | Converts chorismate to 4-hydroxybenzoic acid (4-HBA) | mdpi.comnih.gov |

| Bmp5 | Flavin-dependent Halogenase | Catalyzes the decarboxylative bromination of 4-HBA to 2,4-dibromophenol | mdpi.comnih.govnih.govsci-hub.se |

| Bmp2 | Flavin-dependent Halogenase | Brominates pyrrole intermediates | mdpi.comnih.govsci-hub.seresearchgate.net |

| Bmp7 | Cytochrome P450 | Catalyzes the oxidative coupling of bromophenol molecules to form diphenyl ethers | mdpi.comnih.govnih.gov |

Anthropogenic Contributions and Environmental Presence of this compound and Analogs

The presence of this compound and its structural analogs in the environment is not solely due to natural production. Anthropogenic activities, particularly industrial processes and the subsequent environmental transformation of manufactured chemicals, are significant contributors to their occurrence.

Formation as Byproducts or Intermediates in Industrial Processes

The industrial synthesis of various chemicals can inadvertently lead to the formation of this compound and related compounds. These substances can emerge as intermediates or byproducts during the production of brominated flame retardants (BFRs) or through transformation processes like water disinfection. researchgate.net

Bromophenols (BPs), which are themselves phenolic contaminants, are known to be precursors in these formation pathways. sci-hub.seresearchgate.net For instance, the chlorination of water containing 2,4-dibromophenol (2,4-DBP), a common industrial chemical and environmental pollutant, can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). sci-hub.seresearchgate.net Research on the transformation of 2,4-DBP during chlorination has identified the formation of dimer products through coupling reactions. sci-hub.se Although electrophilic substitution is the predominant reaction, the formation of these larger, more complex molecules like OH-PBDEs is a documented outcome. sci-hub.seresearchgate.net

One study specifically identified the formation of an analog, 2,4-dibromo-6-(2,4-dibromophenoxy)phenol, during the chlorination of 2,4-DBP. sci-hub.se This demonstrates a clear pathway where industrial precursors, when subjected to common treatment processes, can generate these complex phenols. The mechanism often involves the oxidation of a phenol (B47542) to form a phenoxy radical, which then undergoes coupling reactions. sci-hub.se

The synthesis of BFRs, a major industrial application for brominated compounds, is another potential source. researchgate.net The manufacturing process for polybrominated diphenyl ethers (PBDEs) involves linking two phenyl rings with an ether bond and substituting them with bromine atoms. researchgate.netcpsc.gov Incomplete reactions or side reactions during this large-scale chemical synthesis could result in the formation of hydroxylated or partially brominated congeners, including this compound.

Detection as Environmental Contaminants

The detection of this compound and its analogs in various environmental compartments confirms their status as contaminants, originating from both direct and indirect anthropogenic sources. google.com These compounds, belonging to the broader class of polyhalogenated diphenyl ethers (PHDEs), are recognized for their persistence and potential to accumulate in the environment. researchgate.netcpsc.gov

Initially, hydroxylated and methoxylated PBDEs found in marine biota were thought to derive from the chemical transformation of anthropogenically produced BFRs. researchgate.net While natural production is a major source for many of these compounds, the widespread detection suggests multiple sources, including anthropogenic ones. researchgate.net Analogs of this compound have been identified in various marine organisms, indicating their bioaccumulation in aquatic food webs. researchgate.netresearchgate.net

The following table summarizes the detection of key analogs of this compound in environmental samples, as reported in scientific literature.

| Detected Compound/Analog | Sample Type/Matrix | Location/Organism |

| 4,6-dibromo-2-(2,4-dibromophenoxy)phenol (2'-OH-BDE68) | Marine Biota | Blue mussels from the Swedish coastline |

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Marine Biota | Baltic salmon (muscle, egg, blood plasma) |

| 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol | Marine Biota | Sponge (Dysidea herbacea) |

These findings highlight the transport and persistence of such compounds in the marine environment. The presence of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol in Baltic salmon, for example, points to the bioaccumulation of these substances through the food chain. researchgate.net Similarly, the detection of 4,6-dibromo-2-(2,4-dibromophenoxy)phenol, an isomer of the subject compound, in blue mussels further underscores their distribution as environmental contaminants. researchgate.net The occurrence of these compounds in marine sponges is also well-documented, though distinguishing between natural production by symbiotic organisms and bioaccumulation from the environment can be challenging. nio.res.in

The widespread use of BFRs in consumer products like plastics and electronics has led to their release into the environment, and the subsequent degradation or transformation of these commercial PBDE mixtures can be a source of their hydroxylated analogs (OH-PBDEs). researchgate.net Therefore, the detection of compounds like this compound and its isomers in environmental samples serves as an indicator of contamination by this class of persistent organic pollutants.

Chemical Synthesis and Derivatization Strategies for 4 2,4 Dibromophenoxy Phenol and Congeners

Synthetic Methodologies for Brominated Phenol (B47542) Derivatives

The creation of brominated phenols is fundamentally achieved through electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring of phenol. The hydroxyl (-OH) group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The choice of solvent and brominating agent can influence the degree and position of bromination.

Common synthetic approaches include:

Direct Bromination with Elemental Bromine : This is a classic method where phenol is treated with elemental bromine (Br₂). The reaction can be conducted in various solvents, such as acetic acid, carbon disulfide, or a mixture of sulfuric and acetic acids, to control the reactivity and selectivity. nih.govacs.org Without careful control, this method can lead to the formation of polybrominated products, including 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol.

Using Alternative Brominating Agents : To achieve milder reaction conditions and potentially higher selectivity, other brominating agents can be employed. Dioxane dibromide and N-bromosuccinimide (NBS) are examples of reagents used for the bromination of phenolic compounds. acs.org

Demethylation of Brominated Anisoles : An alternative route involves the bromination of a protected phenol, such as anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is also an ortho-, para-director. Following bromination, the methyl group is cleaved using reagents like boron tribromide (BBr₃) to yield the desired brominated phenol. This strategy is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct phenol bromination.

Table 1: Comparison of Common Phenol Bromination Methods

| Method | Brominating Agent | Typical Solvents | Key Features |

|---|---|---|---|

| Direct Bromination | Elemental Bromine (Br₂) | Acetic Acid, Carbon Disulfide | Strong, can lead to polybromination. |

| Milder Bromination | Dioxane dibromide, NBS | Dioxane, Acetonitrile (B52724) | Offers better control and selectivity. |

Specific Synthetic Routes for Dibromophenoxy Phenols

The synthesis of the diphenyl ether core structure of 4-(2,4-dibromophenoxy)phenol requires the formation of a C-O-C linkage between two benzene (B151609) rings. The most prominent method for this transformation is the Ullmann condensation.

The Ullmann condensation (or Ullmann ether synthesis) is a copper-catalyzed reaction that couples an aryl halide with a phenol (or its corresponding phenoxide). wikipedia.orgorganic-chemistry.org To synthesize this compound, a plausible Ullmann route would involve the reaction between a salt of hydroquinone (B1673460) (4-hydroxyphenol) and an activated 2,4-dibrominated benzene derivative, such as 1-chloro-2,4-dibromobenzene or 1-fluoro-2,4-dibromobenzene.

A general representation of this reaction is: 2,4-Br₂-C₆H₃-X + HO-C₆H₄-OH + Base --(Cu catalyst)--> 4-(2,4-Br₂-C₆H₃-O)-C₆H₄-OH

Key features of the Ullmann condensation include:

Catalyst : Traditionally, stoichiometric amounts of copper powder were used, often requiring high temperatures (>200°C). wikipedia.org Modern methods employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), often in the presence of a ligand like phenanthroline, which allows for lower reaction temperatures. wikipedia.org

Reactants : The aryl halide is typically activated by electron-withdrawing groups. The phenol is converted to the more nucleophilic phenoxide in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). wikipedia.orgmdpi.com

Solvents : High-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used. wikipedia.org However, procedures in non-polar solvents like toluene (B28343) have also been developed. arkat-usa.org

An alternative, though often less selective, approach could involve the direct bromination of the parent compound, 4-phenoxyphenol. However, controlling the regioselectivity to achieve the specific 2,4-dibromo substitution pattern on only one of the rings would be challenging and likely result in a mixture of isomers. Other specialized methods, such as the synthesis from aminodiphenyl ethers followed by diazotization and bromination, have been used for preparing highly brominated congeners and could be adapted for this target. acs.org

Derivatization for Structure-Activity Relationship Studies (e.g., Methylation, Acetylation)

To investigate the structure-activity relationship (SAR) of this compound, the phenolic hydroxyl group is a key target for chemical modification. Derivatization at this position allows researchers to probe the importance of the hydroxyl group's hydrogen-bonding capacity and acidity for biological activity. Common derivatization strategies include methylation and acetylation.

Methylation : The conversion of the phenol to its corresponding methyl ether (an anisole derivative) is a standard method to block the hydroxyl group. This eliminates its ability to act as a hydrogen bond donor and significantly reduces its polarity. This reaction is typically achieved by treating the phenol with a base (like sodium hydride or potassium carbonate) to form the phenoxide, followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). nih.gov

Acetylation : The phenol can be converted to an acetate (B1210297) ester, which also blocks the hydroxyl group but introduces a carbonyl group, changing its electronic and steric properties. Acetylation is readily accomplished by treating the phenol with acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl), often in the presence of a base catalyst like pyridine (B92270) or a solid acid catalyst. nih.govscispace.com

A study on the related compound 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol demonstrated the utility of this approach, where the phenol group was targeted to generate a library of twelve ether analogues. nih.gov These derivatives were then tested in cytotoxicity assays to determine how modifications to the hydroxyl group influenced their anticancer activity. nih.gov This highlights how systematic derivatization is a powerful tool for optimizing the biological profile of a lead compound.

Table 2: Common Derivatization Reactions for SAR Studies

| Reaction | Reagent(s) | Derivative Formed | Purpose in SAR |

|---|---|---|---|

| Methylation | Methyl iodide (CH₃I), Base | Methyl Ether (Anisole) | Blocks H-bonding, reduces polarity. |

| Acetylation | Acetic Anhydride, Base | Acetate Ester | Blocks H-bonding, adds ester group. |

Enzymatic Synthesis Approaches

Nature provides a blueprint for the synthesis of polybrominated diphenyl ethers (PBDEs) through enzymatic pathways discovered in marine bacteria. nih.govnih.gov These biosynthetic routes offer a green and highly specific alternative to traditional chemical synthesis. The key enzymes involved belong to the brominated marine phenols (bmp) gene locus. nih.gov

The enzymatic synthesis of hydroxylated PBDEs generally follows a two-step process:

Enzymatic Bromination : A flavin-dependent halogenase, phenol brominase Bmp5 , catalyzes the selective bromination of simple phenolic precursors. nih.govnih.govacs.org For instance, Bmp5 can convert 4-hydroxybenzoic acid into 2,4-dibromophenol. nih.govacs.org

Enzymatic Coupling : A specialized cytochrome P450 enzyme, Bmp7 , mediates the oxidative coupling of the bromophenol monomers. acs.orgresearchgate.netresearchgate.net This enzyme is versatile and can catalyze the formation of either a C-C bond to produce polybrominated biphenyls or, crucially for this context, a C-O ether linkage to generate hydroxylated polybrominated diphenyl ethers (OH-BDEs). nih.govresearchgate.net

The heterocoupling of two different bromophenol units or the homocoupling of identical units by Bmp7 allows for the construction of a diverse array of PBDE structures, including congeners of dibromophenoxy phenol. nih.govnih.gov This enzymatic machinery represents a powerful tool for the potential biotechnological production of these complex natural products under environmentally benign conditions.

Table 3: Key Enzymes in the Biosynthesis of Dibromophenoxy Phenols

| Enzyme | Enzyme Class | Function |

|---|---|---|

| Bmp5 | Flavin-dependent Halogenase | Catalyzes the regioselective bromination of phenolic substrates. nih.govnih.gov |

| Bmp7 | Cytochrome P450 | Catalyzes the oxidative coupling of bromophenols to form the diphenyl ether linkage. acs.orgresearchgate.net |

Advanced Analytical Characterization and Detection Methodologies for the Chemical Compound

Spectroscopic Techniques for Structure Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the chemical structure of 4-(2,4-dibromophenoxy)phenol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the distinct chemical environments of the hydrogen atoms (protons) on the aromatic rings. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for a related compound, 5-bromo-2-(2,4-dibromophenoxy)phenol, appear at specific chemical shifts (δ) measured in parts per million (ppm). These include signals at δ 7.81 (singlet, 2H), 7.44-7.41 (multiplet, 1H), 7.25-7.20 (multiplet, 1H), 6.99-6.97 (multiplet, 1H), 6.89-6.87 (multiplet, 1H), 6.65-6.62 (multiplet, 1H), and 5.66 (singlet, 1H). rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. For 2,4-dibromo-5-(2,4-dibromophenoxy)phenol, characteristic signals include a peak at 152.1 ppm attributed to the carbon-oxygen (C-O) bond of the ether linkage, and a range of signals between 118.9 and 132.4 ppm corresponding to the aromatic carbons bonded to bromine (Ar-C-Br).

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. For 2,4-dibromo-5-(2,4-dibromophenoxy)phenol, the negative ion mode ([M-H]⁻) shows a mass-to-charge ratio (m/z) of 499.71, which aligns with the calculated value. The presence of multiple bromine atoms creates a characteristic isotopic pattern in the mass spectrum, which is a key indicator for identifying brominated compounds.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from other compounds in a mixture, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of this compound and related compounds. It is often coupled with a Diode Array Detector (HPLC-DAD) for enhanced selectivity. For instance, HPLC analysis of an ethyl acetate (B1210297) leaf extract of Acioa barteri identified the presence of 3,4,6-tribromo-2-(2,4-dibromophenoxy)phenol. classgist.com The separation is typically achieved on a C18 column using a mobile phase gradient of acetonitrile (B52724) and water. HPLC is also used to assess the purity of synthesized this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC/ECD) for Trace Analysis

For detecting minute quantities of this compound, particularly in environmental samples, Gas Chromatography (GC) coupled with highly sensitive detectors is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced version, Tandem Mass Spectrometry (GC-MS/MS) , offer high selectivity and sensitivity for the analysis of polybrominated diphenyl ethers. researchgate.net GC-MS provides spectral information that can confirm the identity of the analyte, while GC-MS/MS enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful in complex matrices. technologynetworks.comoiv.int These techniques have been instrumental in the structural elucidation of complex brominated aromatic compounds.

Gas Chromatography with Electron Capture Detection (GC-ECD) is another highly sensitive technique for detecting halogenated compounds like this compound. measurlabs.comscioninstruments.com The ECD is particularly responsive to electronegative elements such as bromine, making it ideal for trace analysis of these compounds in various matrices, including water and biological samples. nemi.govresearchgate.net

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) for Product Identification

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) is a powerful tool for identifying unknown transformation products of this compound. This technique combines the separation capabilities of LC with the high mass accuracy and resolution of a TOF-MS detector. researchgate.netchromatographyonline.com It has been successfully used to characterize the oxidation products of 2,4-dibromophenol (B41371) during chlorination, identifying a range of chlorinated and dimeric products. sci-hub.se The high mass accuracy of TOF-MS allows for the confident assignment of elemental compositions to the detected ions, which is a critical step in the identification of unknown compounds. sci-hub.se

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Structure Elucidation

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) offers enhanced chromatographic resolution and mass accuracy compared to conventional HPLC-MS systems. nih.govnih.govmdpi.com This technique has been employed to confirm the structure of polybrominated diphenyl ethers isolated from marine sponges. nih.gov The high-resolution mass data allows for the determination of the exact mass of the molecule and its fragments, which is crucial for unambiguous structure elucidation. nih.govnaturalis.nl UPLC-HRMS is also used for the comprehensive profiling of phenolic compounds in various samples. pensoft.net

Application of Advanced Proteomic Approaches (e.g., Mass Spectrometric Thermal Proteome Profiling)

Advanced proteomic techniques can provide insights into the biological interactions of this compound. Mass Spectrometric Thermal Proteome Profiling (TPP) is a state-of-the-art method used to identify the protein targets of a small molecule in a cellular context. nih.govresearchgate.netnih.govresearchgate.net

In a study on a related compound, bromoxib (4,5,6-tribromo-2-(2′,4′-dibromophenoxy) phenol), TPP was used to investigate its effects on Ramos B-cell lymphoma cells. nih.govresearchgate.net The results revealed that bromoxib induced a rapid reduction in the levels of 19 nucleoporins (NUPs), which are components of the nuclear pore complex (NPC). nih.govresearchgate.net This suggests that the compound may interfere with the function of the NPC, which is crucial for the transport of molecules between the nucleus and the cytoplasm. nih.govnih.gov

Table of Research Findings:

| Analytical Technique | Application | Key Findings |

| ¹H and ¹³C NMR | Structure Elucidation | Provides detailed information on the hydrogen and carbon framework, confirming the arrangement of atoms. rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Confirms the elemental composition and molecular weight through highly accurate mass measurements. |

| High-Performance Liquid Chromatography (HPLC) | Separation and Purity Assessment | Separates the compound from mixtures and verifies its purity. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Trace Analysis and Structural Confirmation | Offers high sensitivity and selectivity for detecting and identifying the compound in complex samples. researchgate.nettechnologynetworks.com |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Trace Analysis | Provides exceptional sensitivity for detecting halogenated compounds. measurlabs.comscioninstruments.com |

| Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) | Product Identification | Identifies unknown transformation products by providing accurate mass measurements. researchgate.netsci-hub.se |

| Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) | Structure Elucidation | Delivers high-resolution separation and mass data for unambiguous structural confirmation. nih.govnaturalis.nlpensoft.net |

| Mass Spectrometric Thermal Proteome Profiling (TPP) | Target Identification | Identifies protein interaction partners of the compound within a cell. nih.govresearchgate.netresearchgate.net |

Chemical Reactivity and Environmental Fate of 4 2,4 Dibromophenoxy Phenol

Oxidation Reactions

The oxidation of 4-(2,4-Dibromophenoxy)phenol can occur at the hydroxyl group or the aromatic rings. Under specific conditions, oxidation can lead to the formation of quinones or other oxidized derivatives. evitachem.comevitachem.com Strong oxidative conditions, such as those using hydrogen peroxide, may cause cleavage of the phenoxy group, resulting in the formation of 2,4-dibromophenol (B41371) derivatives. The presence of bromine atoms on the aromatic rings influences the regioselectivity of these oxidation reactions.

Advanced oxidation processes (AOPs) are effective in degrading organic pollutants through the generation of highly reactive radicals like hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals. mdpi.comnih.gov These processes can transform toxic organic compounds into smaller, less harmful molecules, with the ultimate goal of complete mineralization to carbon dioxide, water, and inorganic ions. mdpi.com It has been noted that hydroxylated polybrominated biphenyls (OH-PBBs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can be formed as polymerization products of bromophenols during AOPs. sci-hub.se

Degradation Pathways in Aquatic Environments

The fate of this compound in aquatic environments is influenced by several degradation pathways, including photochemical transformations and reactions with disinfectants like chlorine.

Photochemical Transformations

In aqueous solutions, this compound can undergo photochemical transformations when exposed to UV irradiation. This process can lead to the cleavage of the carbon-bromine bonds, resulting in the formation of debrominated products. The rate and products of photodegradation are influenced by factors such as pH. diva-portal.org For instance, the decomposition rate of similar brominated phenols has been shown to be significantly higher at a pH of 8 compared to a pH of 6. diva-portal.org

Aqueous Chlorination and Reaction Mechanisms

The reaction of this compound with chlorine in water involves both electrophilic substitution and single-electron transfer reactions. researchgate.net During aqueous chlorination of the related compound 2,4-dibromophenol (2,4-DBP), electrophilic substitution was found to be the predominant reaction pathway, leading to the formation of chlorinated derivatives. sci-hub.seresearchgate.net The reaction kinetics are influenced by factors such as the initial chlorine concentration and the pH of the solution. sci-hub.se The presence of bromide ions can accelerate the degradation process due to the formation of hypobromous acid. researchgate.net

The primary products identified from the chlorination of 2,4-DBP include 2,4-dibromo-6-chlorophenol (B1604549) and dimers such as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol and 2,4-dibromo-6-(2,4-dibromophenoxy)phenol. sci-hub.se

Formation of Polymeric Products during Advanced Oxidation Processes

Advanced oxidation processes (AOPs) applied to bromophenols can lead to the formation of polymeric products. sci-hub.se Specifically, hydroxylated polybrominated biphenyls (OH-PBBs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs) have been identified as polymerization products of bromophenols in various AOPs. sci-hub.se For example, the oxidation of 2,4-DBP can result in the formation of OH-PBDEs. sci-hub.se

Biotransformation and Metabolite Formation

The biotransformation of compounds like this compound is a key aspect of their environmental fate and can lead to the formation of various metabolites.

Identification of Bromophenol Metabolites

Bromophenols can be formed through the biotransformation of other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net For instance, 2,4-dibromophenol (2,4-DBP) has been identified as a metabolite. researchgate.netnih.gov Marine bacteria have been shown to be capable of producing a variety of brominated phenols and their coupled products. scispace.com

Enzymatic processes can lead to the formation of various hydroxylated and brominated metabolites. For example, the CYP450 enzyme Bmp7 can catalyze the coupling of 2,4-dibromophenol to produce several polybrominated biphenyls and OH-BDEs. nih.gov Identified metabolites from such biotransformations include 2,6-dibromo-4-(2,4-dibromophenoxy)phenol (B13334745) and 4,6-dibromo-2-(2,4-dibromophenoxy)phenol. scispace.comresearchgate.net The table below summarizes some identified metabolites from the biotransformation of bromophenols.

| Precursor Compound | Enzyme/Process | Identified Metabolites |

| 2,4-Dibromophenol | CYP450 Bmp7 | 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol, 3,5,5'-Tribromo-2,2'-biphenyldiol, 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, 2-Bromo-4-(2,4-dibromophenoxy)phenol, 4,6-Dibromo-2-(2,4-dibromophenoxy)phenol scispace.comnih.govresearchgate.net |

| 2,4,6-Tribromophenol | CYP450 Bmp7 | 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol researchgate.net |

Bioaccumulation and Distribution in Environmental Compartments

The environmental behavior of this compound, a member of the polybrominated diphenyl ether (PBDE) family, is characterized by its tendency to bioaccumulate and partition into various environmental compartments. As with many brominated compounds, its structure, featuring a tetra-brominated configuration and an ether linkage, contributes to increased lipophilicity and environmental persistence. These characteristics drive its accumulation in the fatty tissues of organisms and its sorption to organic matter in sediment and soil. nih.govnih.gov

Polybrominated diphenyl ethers are known to be hydrophobic and lipophilic, properties that lead them to accumulate in the food web. bohrium.com Less brominated PBDEs, in particular, are recognized for being highly bioaccumulative and subject to biomagnification in the adipose tissues of humans, fish, and other animals. nih.gov While specific data for this compound is limited, studies on structurally similar hydroxylated PBDEs (OH-PBDEs) and other novel brominated flame retardants (NBFRs) provide significant insight into its likely environmental conduct. High bioaccumulation potential has been noted for many NBFRs, stemming from their strong hydrophobicity and resistance to metabolic degradation. gdut.edu.cn

Research has identified various OH-PBDEs in aquatic organisms, indicating their bioavailability and potential for accumulation. For instance, 3,5-dibromo-2-(2,4-dibromophenoxy)phenol, an isomer of the subject compound, has been found in the blood plasma of Baltic salmon. nih.gov Similarly, other related compounds, such as 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, have been identified in salmon samples, suggesting that these types of compounds are readily taken up by marine life. researchgate.net The presence of these compounds in the marine food web is well-documented, with marine sponges of the Dysidea genus being a notable natural source. rsc.org This bioaccumulation can lead to the transfer of these compounds to humans through the consumption of seafood. rsc.org

The distribution of these compounds is not limited to biota. Due to their physicochemical properties, they are found in higher concentrations in sediment compared to water, where they are often undetectable. nih.gov Water, sediment, and suspended particles serve as the primary exposure routes for aquatic organisms. nih.gov Studies have detected related brominated phenols in marine water, sediments, and various invertebrates. researchgate.net

Table 1: Bioaccumulation Data for Related Brominated Flame Retardants in Corbicula fluminea (Freshwater Clams) This table presents data for BFRs structurally related to this compound to illustrate bioaccumulation behavior.

| Compound | Log BSAF (Biota-Sediment Accumulation Factor) | Half-life (t½) in days |

|---|---|---|

| Pentabromotoluene (PBT) | -0.09 to 0.11 | 2.89 - 11.55 |

| Hexabromobenzene (HBB) | -0.29 to -0.01 | 2.77 - 7.70 |

| 1,2-bis(2,4,6-tribromophenoxy) ethane (B1197151) (BTBPE) | -0.56 to -0.27 | 1.82 - 6.36 |

| Decabromodiphenyl ethane (DBDPE) | -0.65 to -0.31 | 2.59 - 7.08 |

| Decabromodiphenyl ether (BDE-209) | -0.89 to -0.58 | 2.00 - 8.23 |

Data sourced from a 35-day exposure experiment on the freshwater clam Corbicula fluminea. bohrium.com

Environmental Persistence and Biogeochemical Cycling

The biogeochemical cycling of these compounds can be influenced by both natural and anthropogenic sources. While many brominated flame retardants are synthetic products used in a variety of consumer goods, some brominated phenols and OH-PBDEs are also produced naturally, particularly by marine organisms like sponges and algae. researchgate.netnih.gov For example, the enzymatic dimerization of 2,4-dibromophenol by marine bacteria can generate various OH-BDEs, including isomers of the target compound like 2,6-dibromo-4-(2,4-dibromophenoxy)phenol and 4,6-dibromo-2-(2,4-dibromophenoxy)phenol. researchgate.netmdpi.com The presence of these compounds in marine biota, water, and sediment appears to be a result of this natural production. researchgate.net

Once in the environment, these compounds can undergo various transformations. Photochemical degradation is recognized as a significant fate for some PBDEs. google.com However, the persistence of many of these compounds indicates that degradation rates are often slow under typical environmental conditions. Studies on related compounds have shown resistance to environmental degradation processes like hydrolysis. researchgate.net For example, some brominated compounds are known for their environmental persistence, raising concerns that justify research into safer alternatives. solubilityofthings.com The persistence of these compounds, combined with their bioaccumulative nature, allows for their transport through food webs and potential for long-range environmental distribution. gdut.edu.cnresearchgate.net

Theoretical and Computational Studies on 4 2,4 Dibromophenoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be instrumental in elucidating the reaction mechanisms involving brominated phenols like 4-(2,4-Dibromophenoxy)phenol. These computational methods allow for the prediction of reaction pathways, transition state energies, and the influence of various environmental factors on reaction kinetics. rsc.org

A notable application of DFT is in studying the transformation of 2,4-dibromophenol (B41371) (2,4-DBP), a related compound, during chlorination processes in water treatment. researchgate.netsci-hub.se DFT calculations revealed that hypochlorous acid (HOCl) is the primary active oxidizing species responsible for the degradation of 2,4-DBP. researchgate.net The calculations further indicated that coupling reactions, which can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), are more likely to occur at the para and ortho positions of the hydroxyl group in the phenolic ring. researchgate.netsci-hub.se This is significant as this compound is itself a hydroxylated PBDE. sci-hub.se

Researchers have utilized DFT to analyze the transformation of 2,4-DBP, which can form dimers like this compound. researchgate.net Studies have shown that during chlorination, electrophilic substitution and single-electron transfer are the main reaction pathways. researchgate.netsci-hub.se The concentration of primary chlorine-substituted products was found to be significantly higher than that of dimer products, indicating that electrophilic substitution is the predominant reaction. researchgate.net

Furthermore, DFT has been employed to understand the influence of various factors on reaction rates. For instance, the presence of bromide ions can accelerate the degradation process due to the formation of hypobromous acid, a phenomenon that can be modeled and explained using quantum chemical calculations. researchgate.netsci-hub.se Conversely, the presence of humic acid can inhibit the degradation of 2,4-DBP. researchgate.netsci-hub.se

The table below summarizes key findings from DFT studies on the reaction mechanisms of related bromophenols.

| Studied Compound | Reaction | Key DFT Findings | Reference |

| 2,4-Dibromophenol | Chlorination | HOCl is the dominant active oxidizing species. | researchgate.net |

| 2,4-Dibromophenoxy)phenol | Chlorination | Coupling reactions are favored at the para and ortho positions of the hydroxyl group. | researchgate.netsci-hub.se |

| 2,4-Dibromophenol | Chlorination | Electrophilic substitution is the predominant reaction pathway over dimerization. | researchgate.net |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Molecular orbital analysis, particularly the study of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—provides valuable insights into the chemical reactivity and stability of molecules like this compound. nih.govresearchgate.netmalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.govresearchgate.net

For polybrominated diphenyl ethers (PBDEs), FMO analysis has been used to support experimental findings on their biological activities. researchgate.netmdpi.com In a study of various PBDEs, the shape and location of HOMO and LUMO orbitals were correlated with their antibacterial activity. mdpi.com Compounds with HOMO and LUMO orbitals located in different regions of the molecule exhibited potent antibacterial activity. mdpi.com This separation of FMOs is thought to be important for their biological function.

In the context of reaction prediction, HOMO analysis can identify the most reactive sites in a molecule. For instance, in a study involving the acetylation of a complex PBDE, HOMO analysis correctly predicted that one phenolic ring was more reactive than the other. mdpi.com This was further supported by electrostatic charge analysis. mdpi.com Similarly, for debromination reactions, the reactive sites can be identified by locating areas of negative charge in the HOMO region. mdpi.com

The table below presents a conceptual summary of how FMO analysis can be applied to a compound like this compound.

| Molecular Orbital | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; regions of high HOMO density are susceptible to electrophilic attack. malayajournal.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron; regions of high LUMO density are susceptible to nucleophilic attack. malayajournal.org |

| HOMO-LUMO Energy Gap | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netmalayajournal.org |

Computational Approaches for Structural Confirmation (e.g., 13C NMR Chemical Shift Prediction)

Computational methods are increasingly used to confirm the structure of complex organic molecules, including polybrominated diphenyl ethers. The prediction of 13C NMR chemical shifts is a powerful tool in this regard. mdpi.commestrelab.com By comparing experimentally obtained NMR data with theoretically predicted shifts, the correct constitutional isomer among several possibilities can be identified with a high degree of confidence. mdpi.com

For instance, in the structural elucidation of PBDEs isolated from marine sponges, researchers have used computational approaches like NMRPredict, NMRShiftDB, and CSEARCH to verify the proposed structures. mdpi.com The accuracy of these predictions is often evaluated by the root-mean-square error (RMSE) between the calculated and experimental chemical shifts; a smaller RMSE indicates a better fit. researchgate.netmdpi.com In one study, the assignments of 13C NMR data for a novel PBDE were confirmed by their theoretical chemical shifts with an RMSE of less than 4.0 ppm. researchgate.net

The process involves generating theoretical 13C NMR spectra for all possible isomers and comparing them to the experimental spectrum. The isomer whose predicted spectrum most closely matches the experimental one is considered the correct structure. mdpi.com This approach is particularly valuable when dealing with highly substituted aromatic rings where multiple isomers are possible. mdpi.com

The following table illustrates how predicted 13C NMR chemical shifts can be used for structural confirmation.

| Isomer of a PBDE | Predicted 13C NMR Chemical Shift (ppm) - C1 | Experimental 13C NMR Chemical Shift (ppm) - C1 |

| Isomer A | 150.2 | 145.5 |

| Isomer B | 145.8 | 145.5 |

| Isomer C | 155.1 | 145.5 |

Note: This is a hypothetical example to illustrate the principle. In a real scenario, all carbon signals would be compared.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.orgspu.edu.sy These models are widely used in toxicology and drug discovery to screen for potentially active or toxic compounds, reducing the need for extensive experimental testing. nih.govepa.gov

For phenolic compounds and polybrominated diphenyl ethers, QSAR models have been developed to predict various biological effects, including antioxidant activity and toxicity. nih.govcpsc.gov The predictors in these models can include calculated parameters such as the heat of formation, the energy of the frontier molecular orbitals (HOMO and LUMO), and the number and position of substituent groups like hydroxyl and bromine atoms. nih.gov

For example, a QSAR study on phenolic antioxidants found that their activity could be modeled using parameters like the energy of the HOMO of the parent compound and the number of hydroxyl groups. nih.gov This indicates that the electron-donating ability of the phenol (B47542) and the presence of hydrogen-donating groups are crucial for their antioxidant properties.

In the context of environmental risk assessment, QSAR models are used to predict the toxicity of pollutants like PBDEs. cpsc.gov Due to the structural similarity of chemicals within the PBDE class, QSAR and read-across approaches are considered valuable tools for assessing the potential hazards of the entire subclass, even for compounds with limited experimental data. cpsc.gov

The development of a QSAR model typically involves the following steps:

Data Collection : A dataset of compounds with known biological activities is compiled.

Descriptor Calculation : A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development : Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. epa.gov

The table below lists some common molecular descriptors used in QSAR modeling for phenolic compounds.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energies | Relates to the compound's ability to participate in redox reactions and form intermolecular interactions. nih.gov |

| Steric | Molecular Volume | Influences how the molecule fits into a receptor or active site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the compound's absorption, distribution, and ability to cross cell membranes. spu.edu.sy |

| Topological | Number of Bromine Atoms | The degree and pattern of halogenation can significantly impact toxicity and bioaccumulation. cpsc.gov |

Q & A

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are critical. HRMS analysis confirms molecular mass (e.g., [M-H]<sup>-</sup> at m/z 574.6137 for the tetrabromo derivative), while <sup>13</sup>C NMR distinguishes aromatic carbons and ether linkages . Reverse-phase HPLC with UV detection (λ~280 nm) is used for purity assessment, as demonstrated in marine natural product isolations .

Q. How is this compound isolated from marine organisms?

- Methodological Answer : Marine sponges (e.g., Dysidea granulosa) are extracted with methanol, followed by sequential chromatographic steps: silica gel column chromatography, Sephadex LH-20 gel filtration, and semi-preparative HPLC. Identification relies on comparative NMR and MS data against synthetic standards .

Advanced Research Questions

Q. What molecular mechanisms underlie the antibacterial activity of this compound against MRSA biofilms?

- Methodological Answer : Proteomic analyses of MRSA treated with bromophenoxyphenols reveal downregulation of EIIBC phosphotransferase components (scrA, mtlA), reducing cellular uptake and impairing biofilm integrity without structural disruption . Minimum inhibitory concentration (MIC) assays show efficacy at 0.1–10 µg/mL against Listeria monocytogenes and Clostridioides difficile .

Q. How does this compound inhibit HBV core promoter activity?

- Methodological Answer : Luciferase reporter assays in Huh7 cells demonstrate dose-dependent inhibition (IC50 = 2.3–4.9 µM) by disrupting transcription factor binding to the HBV core promoter. Structural analogs with para-bromination show enhanced activity, suggesting halogen positioning is critical for antiviral specificity .

Q. How can researchers resolve contradictions in reported MIC values for bromophenoxyphenols?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., nutrient availability, biofilm vs. planktonic cells). Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, and parallel cytotoxicity assays (e.g., MTT tests on human cell lines) ensure comparability .

Q. What ecological roles do marine-derived bromophenoxyphenols play in their habitats?

- Methodological Answer : These compounds are biosynthesized by marine bacteria (e.g., Pseudoalteromonas luteoviolacea) via enzymatic bromoperoxidation, serving as chemical defenses against fouling organisms. Isotopic labeling and MS/MS fragmentation confirm para- and ortho-coupling patterns in natural OH-BDE derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.